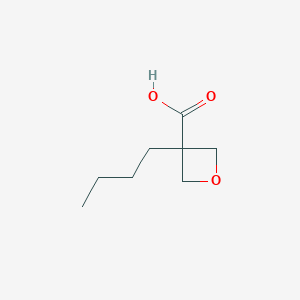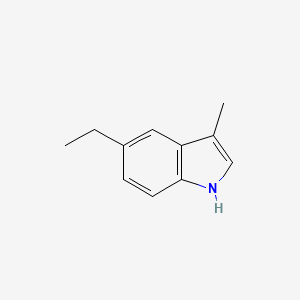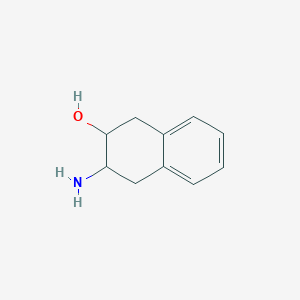![molecular formula C8H19NSi B11918998 1-[2-(Trimethylsilyl)ethyl]azetidine CAS No. 42525-64-4](/img/structure/B11918998.png)
1-[2-(Trimethylsilyl)ethyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trimethylsilyl)ethyl]azetidine is an organic compound with the molecular formula C8H19NSi. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the trimethylsilyl group imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[2-(Trimethylsilyl)ethyl]azetidine can be synthesized through several methods, including:
Nucleophilic Substitution: Starting from azetidine, the compound can be synthesized by introducing the trimethylsilyl group via nucleophilic substitution reactions. Common reagents include trimethylsilyl chloride and a suitable base.
Ring-Opening Reactions: Azetidine derivatives can be prepared by ring-opening reactions of aziridines or other strained nitrogen-containing heterocycles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Trimethylsilyl)ethyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various functionalized azetidine derivatives
Applications De Recherche Scientifique
1-[2-(Trimethylsilyl)ethyl]azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[2-(Trimethylsilyl)ethyl]azetidine involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its binding to specific enzymes or receptors. The azetidine ring’s strain can also influence its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Other Azetidines: Variants with different substituents on the azetidine ring.
Uniqueness: 1-[2-(Trimethylsilyl)ethyl]azetidine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound in various applications compared to other azetidines and aziridines .
Propriétés
Numéro CAS |
42525-64-4 |
|---|---|
Formule moléculaire |
C8H19NSi |
Poids moléculaire |
157.33 g/mol |
Nom IUPAC |
2-(azetidin-1-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C8H19NSi/c1-10(2,3)8-7-9-5-4-6-9/h4-8H2,1-3H3 |
Clé InChI |
ZLTZAULVEUHYAE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCN1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)







![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)
![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)
![1H-Thieno[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B11918962.png)
![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)

